3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide
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Overview
Description
3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide is a chemical compound with a complex structure that includes a bromine atom, a cyclohexene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the cyclohexene derivative and the bromination of the benzamide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or alkenes, and substitution may yield various functionalized derivatives.
Scientific Research Applications
3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide include:
- 3-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide
- 3-bromo-N-(2-cyclohex-1-en-1-ylethyl)benzamide
Properties
Molecular Formula |
C16H20BrNO |
---|---|
Molecular Weight |
322.24 g/mol |
IUPAC Name |
3-bromo-N-[2-(cyclohexen-1-yl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C16H20BrNO/c1-12-7-8-14(11-15(12)17)16(19)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,19) |
InChI Key |
NFJHWNSIKXSSAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)Br |
Origin of Product |
United States |
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